bis[4-(1H-imidazol-1-yl)phenyl]methanol
Overview
Description
Bis[4-(1H-imidazol-1-yl)phenyl]methanol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(1H-imidazol-1-yl)phenyl]methanol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis[4-(1H-imidazol-1-yl)phenyl]methanol is primarily related to its ability to interact with metal ions and form coordination complexes. The imidazole rings can coordinate with metal ions, leading to the formation of stable complexes with unique properties. These complexes can exhibit various activities, such as catalytic, luminescent, or magnetic properties, depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- 4-(1H-imidazol-1-yl)phenol
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
Comparison:
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group. This difference can lead to variations in reactivity and applications .
- 4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group attached to a methylene bridge. This compound may have different biological activities and chemical reactivity .
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with methylene bridges linking the imidazole rings to the benzene ring. This compound is used in the synthesis of coordination polymers and metal-organic frameworks .
Bis[4-(1H-imidazol-1-yl)phenyl]methanol stands out due to its unique combination of the imidazole moiety and the hydroxyl group, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14,19,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZJPZZGIUVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)O)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166710 | |
Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-15-5 | |
Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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